CaMKII Inhibition Potency: KN-93 vs. Inactive Analog KN-92
KN-93 potently inhibits rabbit myocardial CaMKII activity with a calculated Ki ≤ 2.58 μM, whereas the structurally analogous negative control compound KN-92 exhibits negligible inhibition (Ki > 100 μM), establishing a >38-fold difference in target engagement [1]. This stark contrast validates KN-92 as an appropriate negative control for CaMKII-dependent effects while underscoring the essential requirement to use authentic KN-93 for CaMKII pathway interrogation.
| Evidence Dimension | CaMKII enzymatic inhibition (Ki) |
|---|---|
| Target Compound Data | Ki ≤ 2.58 μM |
| Comparator Or Baseline | KN-92: Ki > 100 μM |
| Quantified Difference | >38-fold lower potency (≥38-fold higher Ki for KN-92) |
| Conditions | Rabbit myocardial CaM kinase activity, in vitro kinase assay |
Why This Matters
This quantitative differentiation ensures that procurement of authentic KN-93 (not KN-92) is mandatory for experiments requiring CaMKII inhibition, and that co-procurement of KN-92 is advised for rigorous experimental design.
- [1] Anderson ME, Braun AP, Wu Y, et al. KN-93, an inhibitor of multifunctional Ca++/calmodulin-dependent protein kinase, decreases early afterdepolarizations in rabbit heart. J Pharmacol Exp Ther. 1998;287(3):996-1006. View Source
